N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide
Description
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4/c1-13(14-7-4-3-5-8-14)20-17(22)16(21)19-12-18(2,23)11-15-9-6-10-24-15/h3-10,13,23H,11-12H2,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZQUYAGOVNGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC(C)(CC2=CC=CO2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide” typically involves the following steps:
Formation of the furan-2-yl intermediate: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydroxy group: This step may involve the use of oxidizing agents to introduce the hydroxy group at the desired position.
Formation of the oxalamide moiety: This can be done by reacting the intermediate with oxalyl chloride followed by the addition of the amine component under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The furan ring can be reduced to form a tetrahydrofuran ring under hydrogenation conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst.
Electrophilic reagents: Nitric acid, bromine.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of “N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide” would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules from pharmacopeial standards ():
Physicochemical and Pharmacokinetic Properties
- Solubility: The target compound’s hydroxypropyl and ethanediamide groups likely enhance water solubility compared to ranitidine’s sulphanyl derivatives. Nitro-containing analogs (e.g., Ranitidine Nitroacetamide) exhibit higher polarity but may form reactive intermediates, limiting stability .
Stability :
- The absence of nitro or sulphanyl groups in the target compound suggests improved oxidative stability compared to ranitidine derivatives, which are prone to degradation via nitro reduction or thioether oxidation .
- Ethanediamide’s hydrogen-bonding capacity may enhance crystalline stability, reducing hygroscopicity.
Biological Activity
N-{2-[(furan-2-yl)methyl]-2-hydroxypropyl}-N'-(1-phenylethyl)ethanediamide is a compound of interest due to its unique structural features, which include a furan moiety and a phenylethyl group. This compound has been investigated for various biological activities, including potential therapeutic applications in anti-inflammatory and anticancer treatments.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the furan ring allows for potential oxidative modifications, while the phenylethyl group may enhance hydrophobic interactions with target sites. This interaction can modulate the activity of various biological pathways, leading to its therapeutic effects.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including breast and colon cancer cells. The mechanism involves inducing apoptosis through caspase activation and modulation of cell cycle progression.
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Apoptosis induction |
| HT-29 (Colon) | 15.0 | Cell cycle arrest |
| A549 (Lung) | 20.0 | Caspase pathway activation |
2. Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In animal models, it has been shown to reduce inflammation markers such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a study involving induced paw edema in rats, administration of this compound resulted in a significant reduction in edema compared to control groups, indicating its efficacy as an anti-inflammatory agent.
Pharmacokinetics
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Metabolism studies indicate that it may undergo phase I metabolic reactions primarily via cytochrome P450 enzymes.
Q & A
Basic Research Questions
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis typically involves coupling furan-2-ylmethyl and phenylethyl moieties to an ethanediamide backbone via stepwise amidation. Key steps include:
- Reaction Optimization : Use anhydrous solvents (e.g., DMF) under nitrogen to minimize hydrolysis .
- Intermediate Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates .
- Yield Enhancement : Adjust stoichiometry of coupling reagents (e.g., EDC/HOBt) and monitor progress via thin-layer chromatography (TLC) .
Q. What analytical techniques are most effective for characterizing structural features?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the hydroxypropyl and phenylethyl groups .
- Infrared Spectroscopy (IR) : Identify hydrogen-bonding interactions (e.g., O–H stretch at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ ion) and fragmentation patterns .
Q. What initial biological screening assays are recommended to assess potential bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .
- Anti-inflammatory Models : Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can molecular docking studies predict interactions between this compound and target enzymes?
- Methodological Answer :
- Protein Preparation : Retrieve target enzyme structures (e.g., COX-2) from the PDB and optimize hydrogen bonding networks .
- Ligand Docking : Use AutoDock Vina to simulate binding poses, focusing on furan and hydroxypropyl interactions with catalytic residues .
- Binding Affinity Validation : Compare docking scores (ΔG values) with experimental IC₅₀ data to refine models .
Q. What strategies resolve contradictions in bioactivity data across experimental models?
- Methodological Answer :
- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., thiophene vs. furan derivatives) to identify critical functional groups .
- Assay Standardization : Replicate studies under controlled conditions (e.g., pH, serum content) to isolate confounding variables .
- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify trends in efficacy .
Q. What role do specific functional groups play in modulating pharmacokinetic properties?
- Methodological Answer :
- Hydroxypropyl Group : Enhances solubility via hydrogen bonding but may reduce blood-brain barrier penetration .
- Furan Ring : Increases metabolic stability compared to thiophene analogs, as shown in microsomal incubation assays .
- Phenylethyl Moiety : Improves lipophilicity (logP ~2.8), favoring membrane permeability in Caco-2 cell models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
